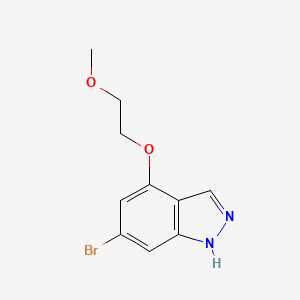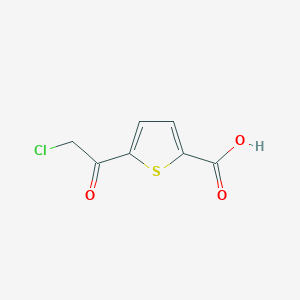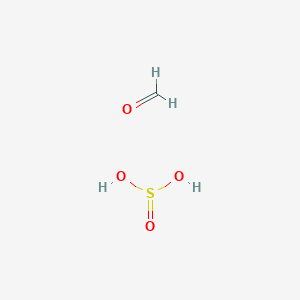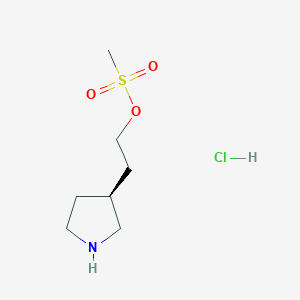
(S)-2-(pyrrolidin-3-yl)ethyl methanesulfonate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(pyrrolidin-3-yl)ethyl methanesulfonate hydrochloride typically involves the reaction of (S)-2-(pyrrolidin-3-yl)ethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(pyrrolidin-3-yl)ethyl methanesulfonate hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The pyrrolidine ring can be oxidized to form pyrrolidinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the methanesulfonate group.
Oxidation Reactions: Pyrrolidinones or other oxidized derivatives.
Reduction Reactions: Alcohol or amine derivatives.
Scientific Research Applications
(S)-2-(pyrrolidin-3-yl)ethyl methanesulfonate hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can be used in the development of new synthetic methodologies and reaction mechanisms.
Biology: Studied for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: Used in the production of fine chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-2-(pyrrolidin-3-yl)ethyl methanesulfonate hydrochloride involves its interaction with specific molecular targets within the cell. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Pyrrolidinone: An oxidized derivative of pyrrolidine.
Pyrrolidin-2-one: Another oxidized derivative with a different substitution pattern.
Uniqueness
(S)-2-(pyrrolidin-3-yl)ethyl methanesulfonate hydrochloride is unique due to the presence of the methanesulfonate group, which imparts specific reactivity and chemical properties. This makes it a valuable intermediate for the synthesis of more complex molecules and for studying various chemical and biological processes.
Properties
Molecular Formula |
C7H16ClNO3S |
|---|---|
Molecular Weight |
229.73 g/mol |
IUPAC Name |
2-[(3S)-pyrrolidin-3-yl]ethyl methanesulfonate;hydrochloride |
InChI |
InChI=1S/C7H15NO3S.ClH/c1-12(9,10)11-5-3-7-2-4-8-6-7;/h7-8H,2-6H2,1H3;1H/t7-;/m0./s1 |
InChI Key |
FJXVIWYUWPAOCC-FJXQXJEOSA-N |
Isomeric SMILES |
CS(=O)(=O)OCC[C@@H]1CCNC1.Cl |
Canonical SMILES |
CS(=O)(=O)OCCC1CCNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Diazene, [1-(2,2-dimethylhydrazino)ethyl]ethyl-](/img/structure/B13970093.png)
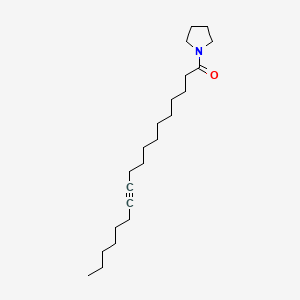
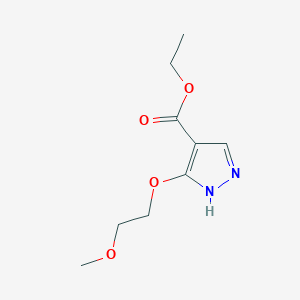
![4-Chloro-2-methyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13970099.png)
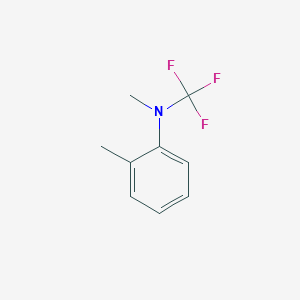
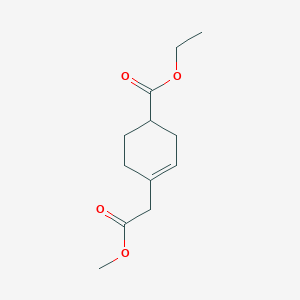
![1h-Pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazine](/img/structure/B13970110.png)
